molecular formula C19H20ClNO4 B3855037 ethyl 3-[(benzylamino)methyl]-4-hydroxy-1-benzofuran-2-carboxylate hydrochloride

ethyl 3-[(benzylamino)methyl]-4-hydroxy-1-benzofuran-2-carboxylate hydrochloride

Cat. No. B3855037
M. Wt: 361.8 g/mol
InChI Key: HCIWWFGOMSIYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(benzylamino)methyl]-4-hydroxy-1-benzofuran-2-carboxylate hydrochloride, also known as Prazosin hydrochloride, is a selective alpha-1 adrenergic receptor antagonist used in the treatment of hypertension and benign prostatic hyperplasia. Prazosin hydrochloride is a white to off-white crystalline powder that is freely soluble in water and ethanol.

Mechanism of Action

Ethyl 3-[(benzylamino)methyl]-4-hydroxy-1-benzofuran-2-carboxylate hydrochloride hydrochloride selectively blocks alpha-1 adrenergic receptors, which are found in smooth muscle cells of blood vessels and the prostate gland. By blocking these receptors, ethyl 3-[(benzylamino)methyl]-4-hydroxy-1-benzofuran-2-carboxylate hydrochloride hydrochloride causes vasodilation and relaxation of the smooth muscle, leading to decreased blood pressure and relief of urinary symptoms in patients with benign prostatic hyperplasia.
Biochemical and physiological effects:
ethyl 3-[(benzylamino)methyl]-4-hydroxy-1-benzofuran-2-carboxylate hydrochloride hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to decrease sympathetic nervous system activity, increase parasympathetic nervous system activity, and improve insulin sensitivity. In addition, ethyl 3-[(benzylamino)methyl]-4-hydroxy-1-benzofuran-2-carboxylate hydrochloride hydrochloride has been shown to decrease heart rate, cardiac output, and plasma renin activity.

Advantages and Limitations for Lab Experiments

Ethyl 3-[(benzylamino)methyl]-4-hydroxy-1-benzofuran-2-carboxylate hydrochloride hydrochloride has several advantages and limitations for use in laboratory experiments. One advantage is its high selectivity for alpha-1 adrenergic receptors, which allows for specific targeting of these receptors in experiments. However, ethyl 3-[(benzylamino)methyl]-4-hydroxy-1-benzofuran-2-carboxylate hydrochloride hydrochloride has a short half-life and may require frequent dosing in experiments. In addition, ethyl 3-[(benzylamino)methyl]-4-hydroxy-1-benzofuran-2-carboxylate hydrochloride hydrochloride may have off-target effects on other receptors, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for research on ethyl 3-[(benzylamino)methyl]-4-hydroxy-1-benzofuran-2-carboxylate hydrochloride hydrochloride. One area of interest is its potential use in the treatment of PTSD and other anxiety disorders. ethyl 3-[(benzylamino)methyl]-4-hydroxy-1-benzofuran-2-carboxylate hydrochloride hydrochloride has been shown to reduce nightmares and improve sleep quality in patients with PTSD, and further research is needed to determine its effectiveness in treating other symptoms of PTSD. Another area of interest is its potential use in the treatment of drug addiction and alcohol dependence. ethyl 3-[(benzylamino)methyl]-4-hydroxy-1-benzofuran-2-carboxylate hydrochloride hydrochloride has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its effectiveness in humans.

Scientific Research Applications

Ethyl 3-[(benzylamino)methyl]-4-hydroxy-1-benzofuran-2-carboxylate hydrochloride hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in the treatment of hypertension, benign prostatic hyperplasia, and post-traumatic stress disorder (PTSD). In addition, ethyl 3-[(benzylamino)methyl]-4-hydroxy-1-benzofuran-2-carboxylate hydrochloride hydrochloride has been studied for its potential use in the treatment of cocaine addiction and alcohol dependence.

properties

IUPAC Name

ethyl 3-[(benzylamino)methyl]-4-hydroxy-1-benzofuran-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4.ClH/c1-2-23-19(22)18-14(12-20-11-13-7-4-3-5-8-13)17-15(21)9-6-10-16(17)24-18;/h3-10,20-21H,2,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIWWFGOMSIYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2O1)O)CNCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(benzylamino)methyl]-4-hydroxy-1-benzofuran-2-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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